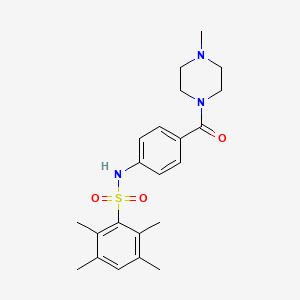
2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H29N3O3S and its molecular weight is 415.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in biological applications. This article reviews its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps:
- Nitration of 2,3,5,6-tetramethylbenzene to form 2,3,5,6-tetramethyl-1,4-dinitrobenzene.
- Reduction of the dinitro compound to yield 2,3,5,6-tetramethyl-1,4-diaminobenzene.
- Sulfonation of the diamine to produce the target sulfonamide compound.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. For example:
- Compounds similar to this compound have shown moderate to good efficacy against various bacterial strains .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Recent studies have shown that piperazine derivatives can inhibit cell proliferation in cancer cell lines:
- A related study demonstrated that compounds with similar structural motifs exhibited IC50 values ranging from 0.126 μM to higher concentrations against triple-negative breast cancer (TNBC) cell lines .
The biological effects of this compound may stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : It may also act on receptors related to cancer cell signaling pathways.
Case Study 1: Antimicrobial Screening
A series of sulfonamide derivatives were synthesized and tested for antimicrobial activity. The results indicated that most compounds exhibited moderate to excellent antimicrobial properties against selected bacterial strains .
| Compound | Activity Level | Bacterial Strain |
|---|---|---|
| 5a | Moderate | E. coli |
| 5b | Excellent | S. aureus |
| 5c | Low | P. aeruginosa |
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines revealed that the compound significantly inhibited the growth of TNBC cells while showing less effect on non-cancerous cells:
- For instance, treatment with a related compound resulted in a significant decrease in cell viability with an IC50 value of approximately 0.126 μM .
Comparative Analysis
Comparing this compound with similar compounds reveals its unique structural features that contribute to its distinct biological activities:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 2,3,5,6-Tetramethylbenzene sulfonamide | Simple sulfonamide structure | Moderate antimicrobial |
| Piperazine derivatives | Contains piperazine ring | Anticancer properties |
| Other sulfonamides | Varying alkyl substitutions | Broad-spectrum activity |
Propriétés
IUPAC Name |
2,3,5,6-tetramethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-15-14-16(2)18(4)21(17(15)3)29(27,28)23-20-8-6-19(7-9-20)22(26)25-12-10-24(5)11-13-25/h6-9,14,23H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWVTWLXEFDPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














